

Application Notes and Protocols for L-369 Lipid Nanoparticle Formulation

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Compound of Interest

Compound Name: L-369

Cat. No.: B15575614

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Introduction

L-369 is a novel ionizable cationic lipid designed for the efficient delivery of short interfering RNA (siRNA).[1][2] Its unique chemical structure facilitates the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. Lipid nanoparticles (LNPs) formulated with **L-369** serve as a protective vehicle for siRNA, preventing its degradation in the bloodstream and enabling targeted delivery.[3] This document provides a detailed protocol for the formulation of **L-369** LNPs, along with methodologies for their characterization.

The formulation of stable and effective LNPs is a critical step in the development of RNA-based therapeutics. The protocol outlined below is based on the well-established microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled size and high encapsulation efficiency.[1][4] While the provided lipid molar ratios are based on common formulations for similar ionizable lipids, optimization may be necessary to achieve the desired characteristics for a specific siRNA cargo and application.[3][5]

L-369 Lipid Profile

A clear understanding of the physicochemical properties of **L-369** is essential for successful LNP formulation.

Property	Value	Reference
Chemical Name	9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester	[2][6]
Synonyms	Lipid 369	[2][6]
CAS Number	1443522-24-4	[2][6]
Molecular Formula	C49H95NO6	[2]
Molecular Weight	794.3 g/mol	[2][6]
Purity	>95%	[1][2]
Solubility	Sparingly soluble in Methanol (1-10 mg/ml), Slightly soluble in Chloroform and Ethanol (0.1-1 mg/ml)	[2][6]

LNP Formulation Protocol: Microfluidic Mixing

This protocol describes the preparation of **L-369** LNPs for siRNA delivery using a microfluidic mixing device. The principle involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA at an acidic pH. This process leads to the self-assembly of lipids around the siRNA, forming nanoparticles.

Materials and Reagents

- Lipids:
 - **L-369** (Ionizable Cationic Lipid)
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
 - Cholesterol (Helper Lipid)

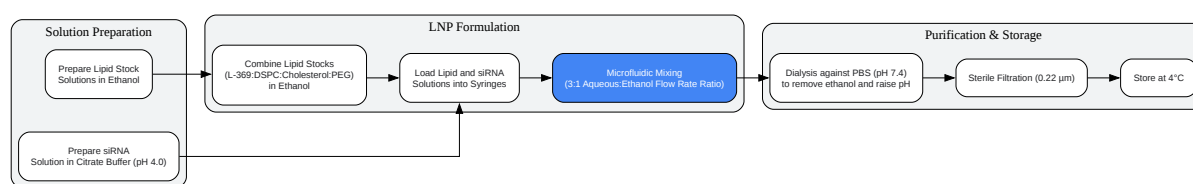
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated Lipid)
- Nucleic Acid:
 - siRNA of interest
- Solvents and Buffers:
 - Ethanol (200 proof, RNase-free)
 - Citrate buffer (50 mM, pH 4.0, RNase-free)
 - Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Equipment:
 - Microfluidic mixing system (e.g., NanoAssemblr®)
 - Syringes (1 mL and 3 mL, RNase-free)
 - Vortex mixer
 - Dialysis device (e.g., Slide-A-Lyzer™, MWCO 10 kDa)
 - Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
 - Zeta potential analyzer
 - Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)

Stock Solution Preparation

- **L-369** Stock Solution: Prepare a 10 mg/mL stock solution of **L-369** in ethanol.
- DSPC Stock Solution: Prepare a 10 mg/mL stock solution of DSPC in ethanol.
- Cholesterol Stock Solution: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.

- DMG-PEG 2000 Stock Solution: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in ethanol.
- siRNA Stock Solution: Prepare a 0.2 mg/mL solution of siRNA in 50 mM citrate buffer (pH 4.0).

LNP Formulation Workflow



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Caption: Workflow for **L-369** LNP formulation using microfluidics.

Experimental Protocol

- Lipid Mixture Preparation:
 - Based on a molar ratio of 50:10:38.5:1.5 (**L-369**:DSPC:Cholesterol:DMG-PEG 2000), combine the appropriate volumes of the stock solutions in an RNase-free microcentrifuge tube.[3]
 - Vortex the lipid mixture to ensure homogeneity.
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.

- Load the lipid mixture (in ethanol) into a 1 mL syringe.
- Load the siRNA solution (in citrate buffer) into a 3 mL syringe.
- Set the flow rate ratio to 3:1 (aqueous:ethanolic).
- Initiate the mixing process to generate the LNP dispersion.
- Purification:
 - Transfer the collected LNP dispersion to a dialysis cassette.
 - Dialyze against 1x PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and neutralize the pH.[\[7\]](#)
 - After dialysis, recover the LNP solution.
- Sterilization and Storage:
 - Sterilize the LNP solution by passing it through a 0.22 µm syringe filter.
 - Store the final LNP formulation at 4°C. It is recommended to use the LNPs within one to two weeks.

LNP Characterization Protocols

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.

Characterization Parameters

Parameter	Method	Typical Expected Values
Particle Size (Diameter)	Dynamic Light Scattering (DLS)	50 - 150 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2
Zeta Potential	Electrophoretic Light Scattering (ELS)	Near-neutral at pH 7.4
siRNA Encapsulation Efficiency	RiboGreen Assay	> 90%

Protocol: Size and Polydispersity Index (PDI) Measurement by DLS

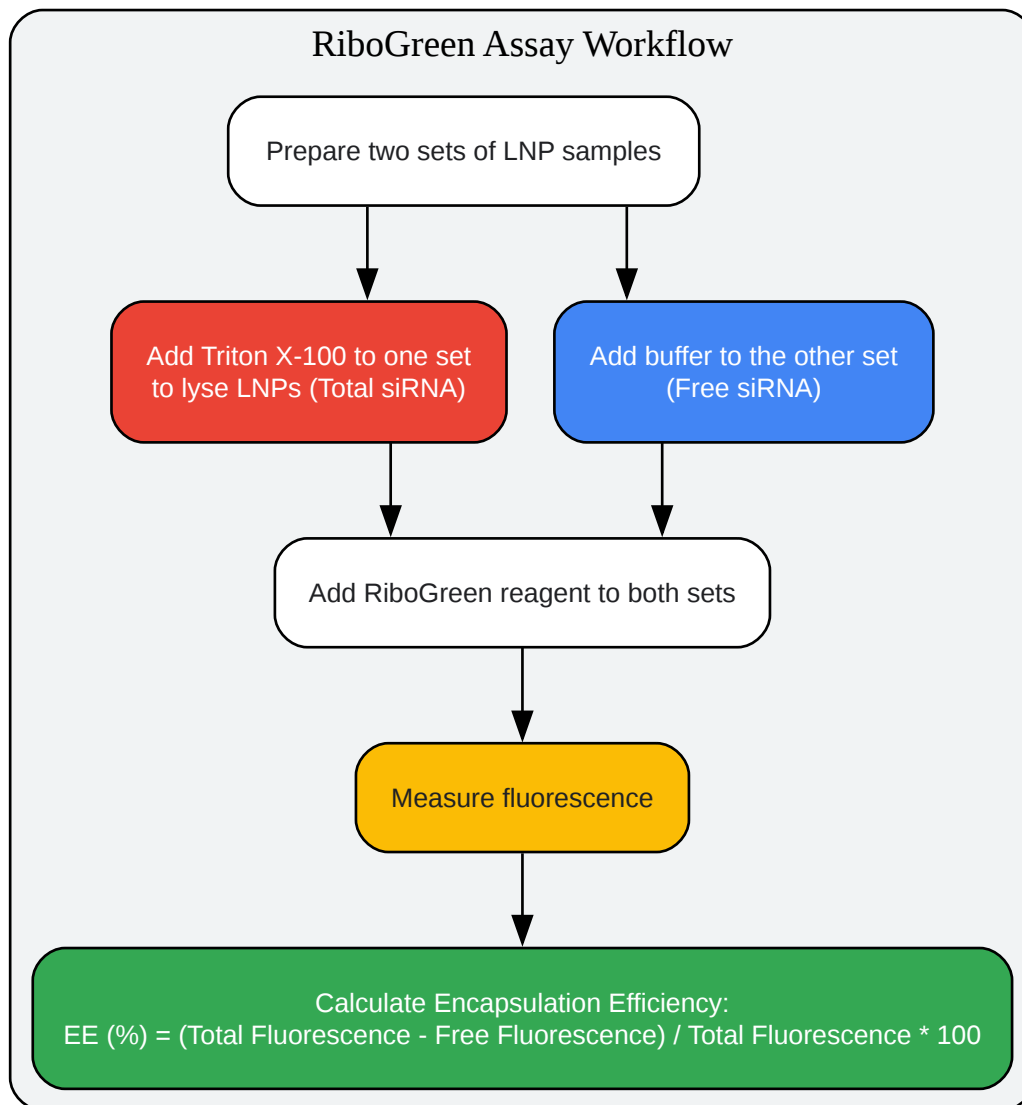
- Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4).
- Transfer the diluted sample to a disposable cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters (e.g., temperature, scattering angle).
- Perform the measurement to obtain the average particle size (Z-average) and PDI.

Protocol: Zeta Potential Measurement

- Dilute a small aliquot of the LNP solution in deionized water or a low ionic strength buffer.
- Load the sample into a zeta potential measurement cell.
- Place the cell in the instrument.
- Perform the measurement to determine the surface charge of the LNPs.

Protocol: siRNA Encapsulation Efficiency

This protocol uses a fluorescent dye (RiboGreen) that binds to nucleic acids. The fluorescence is measured in the presence and absence of a detergent (Triton X-100), which lyses the LNPs.



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Caption: Workflow for determining siRNA encapsulation efficiency.

- Prepare two sets of diluted LNP samples in a 96-well plate.
- To one set of wells, add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs and expose all siRNA. This will measure the total siRNA.

- To the second set of wells, add an equal volume of buffer. This will measure the amount of unencapsulated (free) siRNA.
- Add the RiboGreen reagent to all wells according to the manufacturer's protocol.
- Incubate for the recommended time, protected from light.
- Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
- Calculate the encapsulation efficiency using the following formula:
 - Encapsulation Efficiency (%) = [(Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)] / (Fluorescence with Triton X-100) x 100

Conclusion

This document provides a comprehensive guide for the formulation and characterization of **L-369** lipid nanoparticles for siRNA delivery. Adherence to these protocols will enable researchers to produce consistent and well-characterized LNPs. It is important to note that the provided formulation parameters, particularly the lipid molar ratios, serve as a starting point and may require optimization for specific applications to achieve maximal therapeutic efficacy. Further in vitro and in vivo studies are necessary to evaluate the performance of the formulated **L-369** LNPs.

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